UAB30 was developed by researchers at the University of Alabama at Birmingham. It belongs to a class of compounds known as rexinoids, which selectively activate retinoid X receptors. These receptors play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis . UAB30 is structurally related to other retinoids but is designed to have improved pharmacological properties, making it a candidate for cancer prevention therapies .
The synthesis of UAB30 involves several key steps that optimize its pharmacological properties. The compound is synthesized through a multi-step chemical process that typically includes:
Specific parameters for synthesis have not been extensively detailed in the literature but are critical for achieving high yields and purity of UAB30 .
UAB30's molecular structure is characterized by its unique arrangement of atoms that allows it to bind selectively to retinoid X receptors. Key features include:
The molecular formula for UAB30 is C20H26O2, indicating the presence of multiple carbon and hydrogen atoms along with oxygen . Structural analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirms the integrity and composition of the compound.
UAB30 participates in several chemical reactions that are significant for its biological activity:
Studies have shown that UAB30 can modulate gene expression related to cell proliferation and differentiation, indicating its role in cellular signaling pathways .
The mechanism of action for UAB30 primarily revolves around its role as a retinoid X receptor agonist:
UAB30 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for clinical applications .
UAB30 has several potential applications in scientific research and clinical settings:
The development of UAB30 (9-cis-UAB30) emerged from the need to overcome the dose-limiting toxicities associated with first-generation retinoids like all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid. These compounds activate both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), leading to adverse effects such as hypertriglyceridemia, teratogenicity, and mucocutaneous inflammation. Crucially, RAR activation was identified as the primary driver of these toxicities, while RXR heterodimerization with nuclear receptors (e.g., PPAR, LXR) offered a broader therapeutic window for modulating cell differentiation, apoptosis, and metabolic pathways [1] [3].
UAB30 was engineered as a tissue-selective RXR agonist (rexinoid) with minimized RAR cross-reactivity. Its design leveraged the structural divergence between RXR and RAR ligand-binding domains (LBDs). Unlike pan-agonist 9-cis-RA, which binds RARs with high affinity, UAB30’s tetrahydronaphthalene core and alkenylbenzoic acid tail were optimized for selective RXR binding. This selectivity reduces off-target effects while maintaining efficacy in cancer models [3] [6] [8]. Mechanistically, UAB30 activates RXR/RAR heterodimers indirectly by upregulating endogenous ATRA biosynthesis genes (e.g., LRAT, DHRS3, STRA6), thereby amplifying ATRA-RAR signaling without direct RAR activation—a phenomenon termed the "ATRA shunt" [4] [8] [10].
Table 1: Toxicity Drivers in Retinoid Classes
Compound Class | RAR Activation | RXR Activation | Primary Toxicity Drivers |
---|---|---|---|
First-gen retinoids (ATRA, 9-cis-RA) | High | Moderate | Hypertriglyceridemia, teratogenicity, hepatotoxicity |
Rexinoids (Bexarotene) | Low | High | Hypothyroidism, hyperlipidemia |
UAB30 | Negligible | High | Minimal serum triglyceride elevation |
UAB30’s synthesis began with the strategic bioisosteric replacement of 9-cis-RA’s cyclohexenyl ring with a rigid tetrahydronaphthalene system. This modification enhanced metabolic stability and reduced isomerization risk. The synthetic route (Scheme 1) involved:
Key structure-activity relationship (SAR) insights guided optimization:
Table 2: SAR of UAB30 Analogues
Structural Feature | Modification | Effect on RXRα EC₅₀ (µM) | Notes |
---|---|---|---|
Carboxylate position | 4-substitution (UAB30) | 0.8 | Optimal geometry for Arg316 contact |
3-substitution | >30 | Loss of activity | |
Side chain length | n=2 (phenylpropionic) | 6.7 | Balanced lipophilicity |
n=3 | Toxic | Cytotoxicity at 30 µM | |
2-Substituent (R₂) | -CF₃ (UAB111) | 0.02 | 50-fold ↑ potency vs. UAB30 |
-OCH₃ | 8.5 | ↓ Efficacy in RXRγ |
Next-generation derivatives UAB110 and UAB111 were developed via computational modeling of RXRα-LBD dynamics. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed that UAB110’s difluorophenyl group stabilized helix 3 dynamics, enhancing coactivator recruitment. These analogues exhibited 16-fold higher transcriptional activity in human epidermis than UAB30 at 0.2 µM, positioning them as successors with superior target engagement [6] [8].
UAB30’s therapeutic advantages are evident in direct comparisons with classical retinoids and earlier rexinoids:
Receptor selectivity: Unlike ATRA (RAR EC₅₀ = 0.01 µM; RXR EC₅₀ = 0.5 µM), UAB30 shows >100-fold selectivity for RXRs (RAR EC₅₀ > 30 µM; RXRα EC₅₀ = 0.8 µM). Bexarotene, though RXR-selective, activates liver-specific lipid pathways, causing hypertriglyceridemia in 79% of patients. UAB30’s reduced hepatic agonism minimizes this risk [3] [6] [9].
Transcriptional potency: In organotypic human epidermis, 10 µM UAB30 upregulated ATRA biosynthesis genes (LRAT, RDH10) 3–5-fold, matching ATRA’s effects. However, next-gen UAB110 achieved this at 0.2 µM, demonstrating enhanced efficiency. Bexarotene showed higher potency than UAB30 but induced fewer differentiation-associated genes [4] [6].
Efficacy in cancer models:
Table 3: Molecular and Functional Comparison of Key Compounds
Parameter | ATRA | 9-cis-RA | Bexarotene | UAB30 | UAB110 |
---|---|---|---|---|---|
RARα EC₅₀ (µM) | 0.01 | 0.02 | >10 | >30 | >30 |
RXRα EC₅₀ (µM) | 0.5 | 0.03 | 0.04 | 0.8 | 0.02 |
ATRA biosynthesis induction | None | Moderate | Low | High (5-fold) | High (16-fold) |
Tumor growth inhibition (PDX models) | +++ | +++ | ++ | ++ | +++ |
Lipid toxicity in vivo | Severe | Severe | Severe | Minimal | Minimal |
UAB30 thus represents a paradigm shift from cytotoxic retinoids to RXR-targeted prodifferentiation agents. Its structural refinements and mechanism—exploiting endogenous ATRA amplification—offer a blueprint for developing safer, tissue-selective rexinoids [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7